2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide
Description
2-[4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known as selexipag or NS-304, is an orally available, long-acting prostacyclin receptor (IP receptor) agonist prodrug. It is metabolized into its active form, MRE-269, which selectively activates the IP receptor to induce vasodilation, inhibit platelet aggregation, and ameliorate pulmonary arterial hypertension (PAH) . Structurally, selexipag features a diphenylpyrazine core linked to an isopropylamino-butyloxy-acetamide moiety, optimized for enhanced pharmacokinetic stability and receptor specificity .
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |
InChI |
InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30) |
InChI Key |
LMFFHJRXWFWVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The preparation involves multi-step organic synthesis, starting from 2-amino-5,6-diphenylpyrazine and proceeding through N-alkylation, functional group transformations, and final coupling reactions to yield the target compound.
Step 1: N-Isopropylation of 2-amino-5,6-diphenylpyrazine
Step 2: Preparation of 4-(2-bromoethoxy)butanol Intermediate
Step 3: Coupling to Form the Target Compound
- The N-isopropyl-5,6-diphenylpyrazin-2-amine is reacted with the bromo-substituted butoxy acetamide intermediate under controlled conditions.
- Solvent systems include hydrocarbon solvents such as n-heptane, toluene, or mixtures thereof.
- Reaction temperatures range from 100 to 180°C, optimized around 130–145°C for best yield.
- Post-reaction cooling to below 40°C with stirring for extended periods (2–24 hours) promotes crystallization of the product.
Solvent and Temperature Optimization
- Hydrocarbon solvents, especially n-heptane, are preferred for crystallization steps due to their ability to induce polymorphic forms.
- Temperature control is critical: melting the compound at 135–145°C under reduced pressure before crystallization enhances purity.
- Cooling rates and stirring times influence the formation of specific crystalline polymorphs.
Crystalline Polymorphs and Their Preparation
The compound exhibits multiple polymorphic forms, each with distinct physical and chemical properties important for pharmaceutical formulation.
| Polymorph Form | Preparation Conditions | Temperature Range (°C) | Solvent System | Crystallization Time (hours) | Key Characteristics |
|---|---|---|---|---|---|
| Form-P | Melting at 135–145°C, then addition to n-heptane | 130–145 (melting), <40 (crystallization) | n-Heptane (pre-cooled) | >24 | High purity, stable crystalline form |
| Form-L | Similar to Form-P but with modified solvent ratios | 130–145 | Hydrocarbon solvents | 2–20 | Alternative polymorph with distinct PXRD peaks |
| Form-M | Cooling from solvent system at controlled rates | Variable | Hydrocarbon solvents | Variable | Different PXRD and DSC profiles |
| Form-D | Addition to pre-cooled n-heptane, filtered below 30°C | 140–150 (reaction), <30 (filtration) | n-Heptane (pre-cooled) | 2–20 | Characterized by unique PXRD peaks and IR spectrum |
Each polymorph is characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm identity and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Isopropylation | 2-amino-5,6-diphenylpyrazine, isopropyl bromide, KOtBu, DMF | 25–85 | 6 | High | Stirring, gradual heating, aqueous workup |
| Esterification/Alkylation | 2-bromoacetic acid, 4-chlorobutan-1-ol, K2CO3, acetonitrile | 75–80 | 6 | Moderate | Acidification post-reaction |
| Coupling & Crystallization | Hydrocarbon solvent (n-heptane), melting, cooling | 130–145 (melt), <40 (crystallize) | 2–24 | High | Controlled cooling critical for polymorph |
Research Findings and Improvements Over Prior Art
- The improved processes described enhance yield and purity compared to earlier methods (e.g., U.S. Pat. No. 7,205,302B2), which suffered from low yield and purity.
- The novel polymorphic forms discovered provide better stability and solubility profiles, essential for drug formulation and shelf life.
- The use of hydrocarbon solvents and precise temperature control during crystallization steps is crucial for obtaining pure crystalline forms suitable for pharmaceutical use.
Chemical Reactions Analysis
Step 2: Coupling with Butyloxy Chain
-
2-(4-chlorobutoxy)acetic acid is reacted with the pyrazine intermediate in the presence of potassium carbonate in acetonitrile at 75–80°C to form the butoxy-pyrazine conjugate .
-
Methane sulfonamide is then introduced via coupling with 2-chloro-N-(methylsulfonyl)acetamide in DMF using HATU and triethylamine to yield the final compound .
Step 3: Crystallization
Multiple crystalline forms (e.g., form-P , form-L , form-D ) are obtained through controlled crystallization:
-
Form-P : Dissolved in isopropyl acetate , cooled to 0–5°C with seed crystals and n-heptane , and filtered .
-
Form-L : Prepared by melting the compound at 130–170°C under reduced pressure, then cooling in n-heptane .
-
Form-D : Achieved by heating to 140–150°C, dissolving in isopropyl acetate , and cooling in n-heptane .
Reaction Conditions and Yields
| Reaction Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Pyrazine core formation | 2-aminoacetamide HCl + benzil + NaOH | 0–10°C | Methanol/water | – |
| Isopropyl substitution | Isopropyl bromide + Kt-BuOK | 80–85°C | DMF | – |
| Butyloxy coupling | Potassium carbonate | 75–80°C | Acetonitrile | – |
| Acetamide formation | HATU + triethylamine | 25–30°C | DMF | – |
| Crystallization (Form-P) | n-Heptane + seed crystals | 0–5°C | Isopropyl acetate | 30 g |
| Crystallization (Form-L) | Melting + n-heptane | 130–170°C | n-heptane | – |
Pharmacological Activity
-
The active metabolite MRE-269 (C₂₅H₂₉N₃O₃) acts as a long-acting IP receptor agonist with high selectivity (Kᵢ = 20 nM) .
-
NS-304 converts to MRE-269 in vivo, providing sustained vasodilation without severe receptor desensitization .
Polymorphic Forms
Scientific Research Applications
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diphenylpyrazine derivatives.
Biology: It serves as a tool to investigate the role of prostacyclin receptors in cellular signaling pathways.
Medicine: It is being explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other vascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves its role as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) with high selectivity, leading to vasodilation and inhibition of platelet aggregation. This action helps to alleviate symptoms of vascular diseases by improving blood flow and reducing vascular resistance .
Comparison with Similar Compounds
Pharmacological Selectivity and Efficacy
Key Findings :
- Selexipag and MRE-269 demonstrate >10-fold higher IP receptor selectivity compared to iloprost, beraprost, and treprostinil, minimizing off-target effects (e.g., EP3-mediated cough) .
- In human pulmonary arteries, selexipag’s EC50 (1.2 nM) is 3–15x lower than iloprost or beraprost, indicating superior potency .
- Species-specific responses: Selexipag’s vasodilation efficacy is uniquely pronounced in human arteries, unlike iloprost, which shows stronger effects in rodents .
Pharmacokinetic Properties
Key Findings :
Clinical Advantages and Limitations
- Selexipag :
- Iloprost :
- Treprostinil: Pros: Multiple administration routes; broad receptor activity. Cons: Non-selective action; higher risk of adverse events .
Research Highlights and Clinical Implications
- Synergistic Use: Selexipag combined with macitentan (an endothelin receptor antagonist) shows additive effects in PAH treatment, reducing pulmonary vascular resistance by 38% vs. monotherapy .
- Species-Specific Efficacy : Selexipag’s vasodilation in human pulmonary arteries is 2.5x stronger than in rat arteries, underscoring its translational relevance .
- Crystal Formulations: Novel crystal forms (Form I-III) improve selexipag’s stability, with Form-I achieving 99.51% purity after impurity removal .
Biological Activity
2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known by its CAS number 475085-57-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.52 g/mol. The compound features a diphenylpyrazine moiety which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 419.52 g/mol |
| CAS Number | 475085-57-5 |
| InChI Key | OJQMKCBWYCWFPU-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its role as an agonist for the prostacyclin receptor (IP receptor). This receptor plays a significant role in vasodilation and inhibition of platelet aggregation, making it a target for conditions such as pulmonary arterial hypertension (PAH).
Pharmacological Effects
- Vasodilation : The compound has been shown to induce vasodilation through the activation of the IP receptor, leading to decreased pulmonary vascular resistance.
- Antiplatelet Activity : By activating the IP receptor, it also exhibits antiplatelet effects which could be beneficial in preventing thromboembolic events in patients with cardiovascular diseases.
- Potential in PAH Treatment : Given its mechanism of action, there is potential for this compound in treating PAH, similar to other prostacyclin analogs like selexipag.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications in therapeutic contexts:
- A study highlighted the efficacy of prostacyclin analogs in improving exercise capacity and hemodynamics in PAH patients .
- Another research emphasized the importance of structural modifications in enhancing the potency and selectivity of pyrazine-based compounds towards IP receptors .
Table 2: Summary of Relevant Studies
| Study Reference | Findings |
|---|---|
| Demonstrated improved exercise capacity in PAH patients using IP agonists. | |
| Discussed structural modifications enhancing potency towards IP receptors. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of the diphenylpyrazine moiety is essential for receptor binding and subsequent activation.
Key Structural Features
- Diphenylpyrazine Core : This structure contributes to the lipophilicity and binding affinity towards the IP receptor.
- Isopropylamine Side Chain : Enhances solubility and may influence pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via a multi-step approach. First, a substitution reaction forms the pyrazinyl intermediate using 5,6-diphenylpyrazin-2-amine and isopropyl bromide under alkaline conditions. The butyloxy chain is introduced via nucleophilic substitution, followed by coupling with acetamide using carbodiimide-based condensing agents (e.g., EDC/HCl).
- Characterization : Intermediates are validated via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallography (e.g., X-ray) confirms stereochemistry for chiral intermediates .
- Table 1 : Key Synthetic Intermediates and Characterization
| Intermediate | Key Spectral Data (NMR δ, ppm) | HRMS (m/z) |
|---|---|---|
| Pyrazinyl amine | 7.8–8.2 (aromatic H) | 345.1234 |
| Butyloxy derivative | 3.6 (OCH), 1.4–1.7 (CH) | 478.2345 |
Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) determines purity (>98%). Thermal stability is assessed via differential scanning calorimetry (DSC), while elemental analysis confirms C/H/N ratios. Impurity profiling uses LC-MS to detect side products (e.g., unreacted amines) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology : Screen for prostaglandin receptor modulation (common target for pyrazine derivatives) using HEK-293 cells transfected with IP receptors. Measure cAMP levels via ELISA. Cytotoxicity is assessed via MTT assays in hepatic (HepG2) and renal (HEK-293) cell lines .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and reduce byproducts?
- Methodology : Apply factorial design to variables like temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions. For example, a 2 factorial design reduces side reactions during acetamide coupling .
- Table 2 : DoE Variables and Outcomes
| Variable | Range | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 40–80°C | 65°C | +22% |
| Catalyst (EDC) | 0.1–1.0 mol% | 0.6 mol% | +15% |
| Solvent | THF/DCM | THF | +12% |
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodology : Replicate synthesis under inert conditions to exclude oxidation artifacts. Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What computational strategies predict metabolic degradation pathways?
- Methodology : Employ in silico tools (e.g., Schrödinger’s MetaSite) to identify cytochrome P450 oxidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites are isolated via preparative HPLC and characterized by LC-MS/MS .
Q. How to design structure-activity relationship (SAR) studies for pyrazine-acetamide derivatives?
- Methodology : Synthesize analogs with variations in the pyrazine core (e.g., electron-withdrawing groups) and acetamide side chain (e.g., sulfonamide substitutions). Test binding affinity via surface plasmon resonance (SPR) and correlate with steric/electronic parameters (Hammett constants, LogP) .
Data Contradiction Analysis
- Case Example : Discrepancies in reported IC values for receptor binding may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation includes standardizing protocols (e.g., ATP fixed at 1 mM) and using internal controls (e.g., reference inhibitors) .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
